2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation and Methylation: The methoxy and dimethyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation or alkylation conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Indomethacin: An indole derivative with anti-inflammatory activity.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group with an indolinone moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and biological research, setting it apart from simpler sulfonamides and indole derivatives.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFSBQCCNQVUPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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